molecular formula C11H16N4O3S2 B3271777 3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea CAS No. 554404-09-0

3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea

Cat. No.: B3271777
CAS No.: 554404-09-0
M. Wt: 316.4 g/mol
InChI Key: PDDBWJBHBCGFBA-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea (CAS Number 554404-09-0) is a chemical compound with a molecular formula of C11H16N4O3S2 and a molecular weight of 316.40 g/mol . This thiourea derivative is characterized by a morpholine-4-sulfonyl functional group attached to a phenyl ring, a structure that may be of significant interest in medicinal chemistry and drug discovery research. The compound is offered with a high purity level of 95% and should be stored at 2-8°C to maintain stability . As a specialized building block, it is designed for use in scientific investigations, including potential applications as an intermediate in the synthesis of more complex molecules or for biological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use . Researchers can access detailed specifications, including SMILES string (NNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N1CCOCC1) and InChIKey (PDDBWJBHBCGFBA-UHFFFAOYSA-N), for compound verification and computational studies .

Properties

IUPAC Name

1-amino-3-(4-morpholin-4-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3S2/c12-14-11(19)13-9-1-3-10(4-2-9)20(16,17)15-5-7-18-8-6-15/h1-4H,5-8,12H2,(H2,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDBWJBHBCGFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901194097
Record name N-[4-(4-Morpholinylsulfonyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

554404-09-0
Record name N-[4-(4-Morpholinylsulfonyl)phenyl]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554404-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4-Morpholinylsulfonyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea typically involves the reaction of 4-(morpholine-4-sulfonyl)aniline with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The product is then purified through recrystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Reduced thiourea derivatives.

    Substitution: Substituted thiourea compounds.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 3-amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing morpholine and thiourea moieties have shown low micromolar IC50 values against ovarian (A2780) and melanoma (WM35) cancer cells, suggesting potential as anticancer agents . The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and apoptosis.

Antibacterial Properties

Research has demonstrated that thiourea derivatives possess antibacterial properties. Compounds derived from thiourea frameworks have been tested against Gram-positive and Gram-negative bacteria, showing promising results. For example, some derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

Case Study 1: Anticancer Activity

In one study, a series of morpholine-substituted thioureas were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. The results showed that some compounds had IC50 values as low as 2.14 μM against ovarian cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial efficacy of various thiourea derivatives, including those with morpholine substitutions. The compounds were screened at concentrations of 200 μg/mL and 100 μg/mL against different bacterial strains. Notably, certain derivatives demonstrated superior activity compared to standard antibiotics like streptomycin .

Summary Table of Biological Activities

Activity Cell Line/Organism IC50/Effect Reference
Antitumor ActivityA2780 (Ovarian Cancer)IC50 = 2.14 μM
WM35 (Melanoma)Low micromolar values
Antibacterial ActivityStaphylococcus aureusEffective inhibition
Escherichia coliEffective inhibition

Mechanism of Action

The mechanism of action of 3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of 3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
This compound C₁₁H₁₅N₃O₂S₂ 285.38 Morpholine-4-sulfonyl Potential pharmaceutical intermediate; high polarity
3-Amino-1-[4-(dimethylamino)phenyl]thiourea C₉H₁₄N₄S 210.29 Dimethylamino (-N(CH₃)₂) Research chemical; lower polarity
3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea C₁₁H₁₄ClN₃O₂S₂ 319.89 Chloro + morpholine-4-sulfonyl Discontinued; enhanced electrophilicity
Thiocarlide (N,N’-[4-(3-Methylbutoxy)phenyl]thiourea) C₁₃H₂₀N₂OS 252.37 3-Methylbutoxy Antitubercular agent; lipophilic
4-[4-(4-Morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine C₁₃H₁₅N₃O₃S₂ 325.41 Morpholine-sulfonyl + thiazole core Unspecified; likely enzyme inhibitor

Key Findings

Thiocarlide’s 3-methylbutoxy group confers lipophilicity, favoring membrane permeability in antitubercular applications .

Biological Interactions: Noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) mediated by the morpholine-sulfonyl group may improve target binding in enzyme inhibition, as seen in thiazole derivatives (e.g., 4-[4-(4-Morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine) .

Synthetic Utility :

  • Quantum-chemical calculations (e.g., density-functional theory) are critical for predicting tautomer stability and regioselectivity in thiourea cyclization reactions, as demonstrated for analogs like N-ethyl-N’-[4-(triazolyl)phenyl]thiourea .

Biological Activity

3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties. The compound's structural features, particularly the morpholine-4-sulfonyl group, enhance its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiourea moiety linked to a morpholine sulfonyl group. This configuration contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances binding affinity, allowing the compound to modulate various biological pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its Minimum Inhibitory Concentration (MIC), it demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's MIC values ranged from 0.78 to 3.125 μg/mL, indicating strong inhibition against these pathogens .

Pathogen MIC (μg/mL)
Staphylococcus aureus0.78 - 3.125
Escherichia coli3.125

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer types, including breast, prostate, and lung cancers. The GI50 (Growth Inhibition 50%) values for different cancer cell lines were reported as follows:

Cancer Cell Line GI50 (μM)
MDA-MB-435 (breast cancer)15.1
PC-3 (prostate cancer)28.7
EKVX (lung cancer)25.9

These findings suggest that the compound may serve as a lead for developing novel anticancer agents .

3. Enzyme Inhibition

The compound has also been investigated for its enzyme-inhibitory properties. For instance, it has shown potential as an inhibitor of dihydrofolate reductase and other critical enzymes involved in cellular metabolism and proliferation . The IC50 values for these enzyme interactions indicate significant inhibitory effects:

Enzyme IC50 (μM)
Dihydrofolate Reductase0.23
DNA Gyrase1.22

Case Studies

Several case studies have highlighted the therapeutic potential of thiourea derivatives, including this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, showcasing its potential in treating biofilm-associated infections .
  • Cytotoxicity in Cancer Cells : Another research effort evaluated the cytotoxic effects on various cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action and structure-activity relationship .

Q & A

Q. What are the standard synthetic routes and characterization techniques for 3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea?

  • Methodological Answer : The synthesis typically involves coupling 4-(morpholine-4-sulfonyl)aniline with thiourea derivatives under controlled conditions. Key steps include refluxing in ethanol with catalysts like piperidine, followed by purification via recrystallization (e.g., methanol) . Characterization employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., ¹H/¹³C NMR) and mass spectrometry (MS) to verify molecular weight and purity .

Q. How is the molecular structure of this compound elucidated in crystallographic studies?

  • Methodological Answer : X-ray crystallography using programs like SHELX (SHELXL/SHELXS) is standard for resolving crystal structures. The software refines atomic positions and thermal parameters against diffraction data, validated by R-factors and electron density maps . For noncrystalline samples, density functional theory (DFT) at the B3LYP/6-31+G(d) level predicts geometry and electronic structure .

Intermediate Research Questions

Q. What experimental strategies address tautomerism in thiourea derivatives like this compound?

  • Methodological Answer : Tautomeric equilibria (e.g., thione ↔ thiol forms) are studied via ¹H NMR in solvents of varying polarity. Quantum-chemical calculations (e.g., M06-2X/6-31+G(d)) with polarizable continuum models (PCM) predict solvent effects on tautomer stability. For example, polar solvents stabilize thione forms due to dipole interactions .

Q. How do reaction conditions influence the regioselectivity of cyclization reactions involving this thiourea?

  • Methodological Answer : Solvent-free or aqueous conditions alter activation barriers for cyclization. Computational studies (e.g., Gaussian W09) compare transition-state energies in solvents like dioxane or water. For instance, water reduces energy barriers for intramolecular cyclization via hydrogen-bond stabilization .

Advanced Research Questions

Q. How can molecular docking and DFT optimize the compound’s binding to biological targets?

  • Methodological Answer : AutoDock Vina predicts binding modes with proteins by sampling ligand conformations and scoring via a hybrid force field. Parameters include exhaustiveness (e.g., 20) and grid spacing (1 Å). DFT (B3LYP with exact exchange) refines binding energies, accounting for van der Waals and electrostatic interactions .

Q. What role does exact exchange play in DFT calculations for this compound’s thermochemical properties?

  • Methodological Answer : Hybrid functionals like B3LYP (20% exact exchange) improve thermochemical accuracy (e.g., atomization energies ±2.4 kcal/mol). Exact exchange corrects self-interaction errors in electron density, critical for predicting redox potentials or proton affinities .

Q. How are noncovalent interactions analyzed in this thiourea’s supramolecular assemblies?

  • Methodological Answer : Noncovalent interaction (NCI) plots derived from electron density gradients (e.g., using Multiwfn) visualize hydrogen bonds and π-π stacking. Reduced density gradient (RDG) isosurfaces quantify interaction strengths, validated against crystallographic data .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental results in solvation studies?

  • Methodological Answer : Discrepancies arise from approximations in solvent models (e.g., PCM neglects explicit solvent molecules). Hybrid QM/MM simulations or MD trajectories incorporating explicit water molecules improve agreement. Experimental validation via UV-Vis titration or calorimetry resolves outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea
Reactant of Route 2
3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea

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